

# Application Notes and Protocols for In Vivo Imaging of HJM-561

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## Compound of Interest

Compound Name: HJM-561

Cat. No.: B12379236

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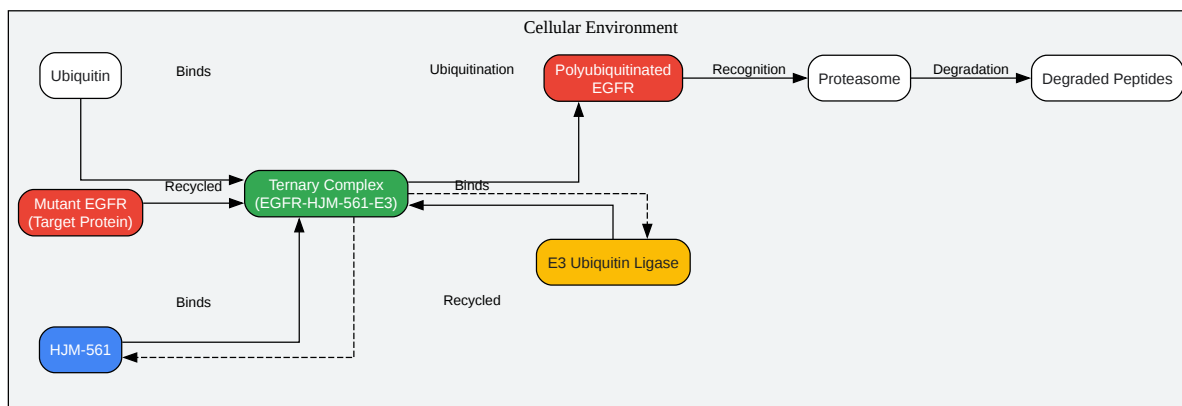
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**HJM-561** is an orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to address acquired resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][2][3] It selectively induces the degradation of epidermal growth factor receptor (EGFR) with the Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[4][3][5] By hijacking the ubiquitin-proteasome system, **HJM-561** offers a novel therapeutic modality for patients who have developed resistance to third-generation EGFR tyrosine kinase inhibitors.[1][6] In vivo imaging techniques are crucial for the preclinical evaluation of **HJM-561**, enabling real-time, non-invasive assessment of its biodistribution, target engagement, and therapeutic efficacy.[7][8] These application notes provide an overview of and detailed protocols for imaging **HJM-561** in animal models.

## Mechanism of Action: PROTAC-Mediated EGFR Degradation

**HJM-561** functions by forming a ternary complex between the mutant EGFR protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome.[6] This event-driven mechanism allows for substoichiometric catalysis, where a single **HJM-561** molecule can induce the degradation of multiple EGFR proteins.[6]

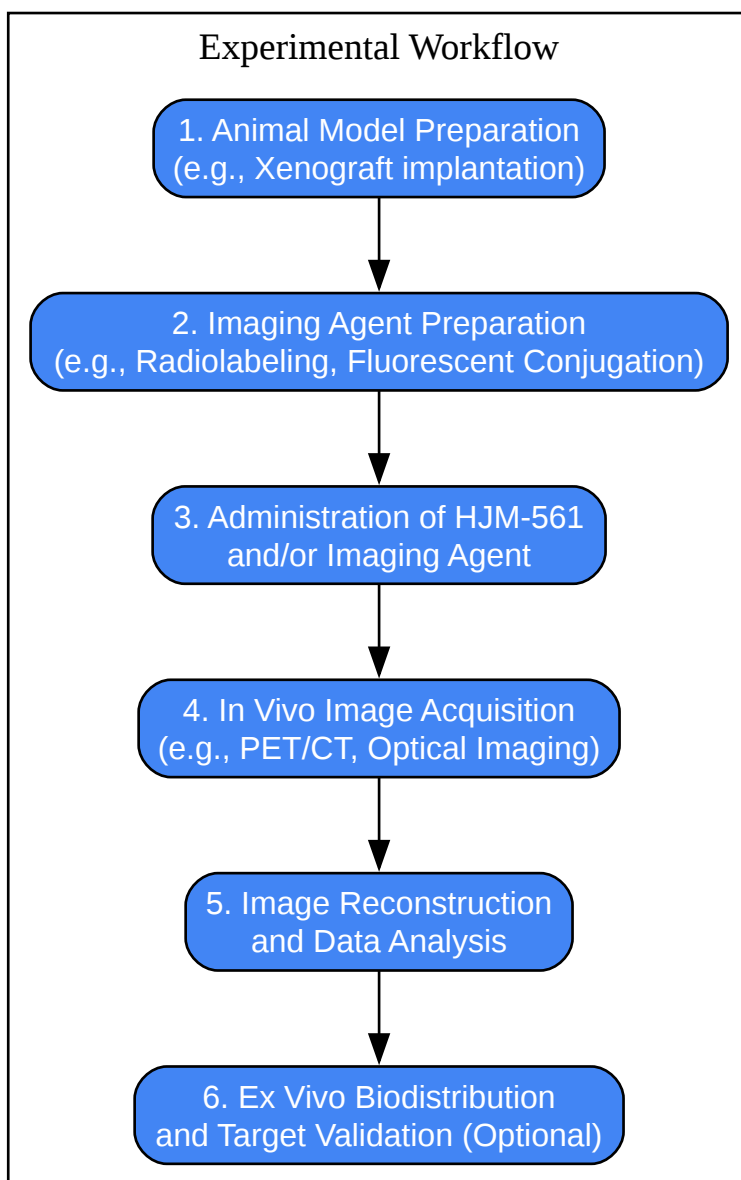


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**Figure 1:** Mechanism of **HJM-561**-mediated EGFR degradation.

## In Vivo Imaging Experimental Workflow

A typical in vivo imaging study for evaluating a therapeutic agent like **HJM-561** involves several key stages, from animal model preparation to data analysis. This workflow ensures systematic and reproducible data collection for assessing the agent's pharmacokinetic and pharmacodynamic properties.



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**Figure 2:** Generalized workflow for in vivo imaging studies.

## Quantitative Data Summary

The following tables summarize hypothetical quantitative data from in vivo imaging studies of **HJM-561**, illustrating its biodistribution and therapeutic efficacy.

Table 1: Biodistribution of [ $^{18}\text{F}$ ]HJM-561 Analog in Tumor-Bearing Mice via PET/CT

Organ/Tissue	Percent Injected Dose per Gram (%ID/g) at 1h Post-Injection	Percent Injected Dose per Gram (%ID/g) at 4h Post-Injection
Tumor	3.5 ± 0.8	4.2 ± 1.1
Blood	2.1 ± 0.5	0.9 ± 0.3
Liver	15.2 ± 3.1	12.5 ± 2.8
Kidneys	8.9 ± 2.2	5.1 ± 1.5
Muscle	0.5 ± 0.2	0.3 ± 0.1
Bone	1.8 ± 0.6	2.5 ± 0.9

Data are presented as mean ± standard deviation (n=5 mice per group).

Table 2: Therapeutic Efficacy of **HJM-561** Monitored by Bioluminescence Imaging

Treatment Group	Baseline Bioluminescence Signal (photons/s)	Day 7 Bioluminescence Signal (photons/s)	Day 14 Bioluminescence Signal (photons/s)
Vehicle Control	1.2 x 10 <sup>6</sup> ± 0.4 x 10 <sup>6</sup>	5.8 x 10 <sup>6</sup> ± 1.2 x 10 <sup>6</sup>	1.5 x 10 <sup>7</sup> ± 0.5 x 10 <sup>7</sup>
HJM-561 (40 mg/kg)	1.3 x 10 <sup>6</sup> ± 0.5 x 10 <sup>6</sup>	0.7 x 10 <sup>6</sup> ± 0.3 x 10 <sup>6</sup>	0.4 x 10 <sup>6</sup> ± 0.2 x 10 <sup>6</sup>
Osimertinib (25 mg/kg)	1.1 x 10 <sup>6</sup> ± 0.3 x 10 <sup>6</sup>	4.9 x 10 <sup>6</sup> ± 1.1 x 10 <sup>6</sup>	1.2 x 10 <sup>7</sup> ± 0.4 x 10 <sup>7</sup>

Data are presented as mean ± standard deviation (n=8 mice per group).

## Experimental Protocols

### Protocol 1: PET/CT Imaging for Biodistribution and Target Engagement

This protocol describes the use of Positron Emission Tomography (PET) combined with Computed Tomography (CT) to quantitatively assess the whole-body biodistribution and tumor

accumulation of a radiolabeled **HJM-561** analog.

#### Materials:

- **HJM-561** analog suitable for radiolabeling (e.g., with a prosthetic group for fluorination)
- Fluorine-18 ( $[^{18}\text{F}]$ )
- Automated radiochemistry synthesis module
- HPLC for purification and analysis
- Animal models: Immunocompromised mice (e.g., NSG) bearing EGFR Del19/T790M/C797S patient-derived xenografts (PDX).
- Anesthesia (e.g., isoflurane)
- MicroPET/CT scanner
- Gamma counter for ex vivo analysis

#### Methodology:

- Radiolabeling of **HJM-561** Analog:
  - Synthesize  $[^{18}\text{F}]$ -labeled **HJM-561** analog using a suitable precursor via nucleophilic substitution.
  - Purify the radiotracer using semi-preparative HPLC.
  - Formulate the final product in sterile saline for injection.
  - Perform quality control to determine radiochemical purity and specific activity.
- Animal Preparation and Injection:
  - Anesthetize tumor-bearing mice using 2% isoflurane in oxygen.
  - Administer ~5-10 MBq of  $[^{18}\text{F}]\text{HJM-561}$  analog via tail vein injection.

- Maintain anesthesia and body temperature during the uptake period.
- PET/CT Image Acquisition:
  - At desired time points (e.g., 1 and 4 hours post-injection), position the mouse in the PET/CT scanner.
  - Acquire a CT scan for anatomical reference.
  - Acquire a 15-20 minute static PET scan.
- Image Analysis:
  - Reconstruct PET and CT images and co-register them.
  - Draw regions of interest (ROIs) on major organs and the tumor using the CT images as a guide.
  - Quantify the radioactivity concentration in each ROI and express the data as a percentage of the injected dose per gram of tissue (%ID/g).
- Ex Vivo Biodistribution (Optional):
  - Immediately after the final imaging session, euthanize the mice.
  - Dissect tumors and major organs.
  - Weigh the tissues and measure their radioactivity using a gamma counter.
  - Calculate the %ID/g for each tissue to validate the imaging data.

## Protocol 2: Optical Imaging for Therapeutic Efficacy

This protocol details the use of bioluminescence imaging (BLI) to longitudinally monitor tumor growth and response to **HJM-561** treatment in an orthotopic lung cancer model.

Materials:

- Human NSCLC cell line expressing the EGFR triple mutation and engineered to stably express luciferase (e.g., H1975-C797S-luc).
- Immunocompromised mice (e.g., NOD/SCID)
- D-luciferin substrate
- **HJM-561** formulated for oral administration.
- In vivo imaging system (IVIS) equipped with a sensitive CCD camera.
- Anesthesia (e.g., isoflurane).

#### Methodology:

- Animal Model Development:
  - Establish orthotopic lung tumors by intratracheal or intravenous injection of H1975-C797S-luc cells into mice.
  - Monitor tumor engraftment and growth by weekly bioluminescence imaging.
- Baseline Imaging and Treatment Initiation:
  - Once tumors are established (detectable bioluminescent signal), perform baseline imaging.
  - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
  - After 10-15 minutes, anesthetize the mice and acquire bioluminescent images.
  - Randomize mice into treatment groups (e.g., vehicle, **HJM-561**, osimertinib).
  - Begin daily oral administration of **HJM-561** or control substances.
- Longitudinal Imaging:
  - Perform bioluminescence imaging weekly to monitor tumor response.

- Ensure consistent timing of D-luciferin administration and image acquisition relative to the treatment dose.
- Data Analysis:
  - Define a region of interest (ROI) over the thoracic area for each mouse.
  - Quantify the total photon flux (photons/second) within the ROI at each time point.
  - Normalize the signal at each follow-up time point to the baseline signal for each mouse.
  - Compare the tumor growth curves between the different treatment groups to assess therapeutic efficacy. Oral administration of **HJM-561** has been shown to result in significant reductions in tumor volume in xenograft models.[9]

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